
Ethyl (2-cyano-4-(2-t-butylamino-1-hydroxyethyl)-6-fluorophenyl)carbamate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2-cyano-4-(2-t-butylamino-1-hydroxyethyl)-6-fluorophenyl)carbamate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a t-butylamino group, a hydroxyethyl group, and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-cyano-4-(2-t-butylamino-1-hydroxyethyl)-6-fluorophenyl)carbamate hydrochloride typically involves multiple steps:
-
Formation of the Fluorophenyl Intermediate: : The process begins with the preparation of the fluorophenyl intermediate. This can be achieved through the nitration of a fluorobenzene derivative, followed by reduction to form the corresponding amine.
-
Introduction of the Cyano Group: : The cyano group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the fluorophenyl intermediate is replaced by a cyano group.
-
Addition of the t-Butylamino Group: : The t-butylamino group is added through a reductive amination reaction, where the amine reacts with a suitable aldehyde or ketone in the presence of a reducing agent.
-
Formation of the Carbamate: : The final step involves the formation of the carbamate group. This is typically achieved by reacting the intermediate with ethyl chloroformate in the presence of a base.
-
Hydrochloride Formation: : The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl compound.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.
Reduction: Conversion of the cyano group to a primary amine.
Substitution: Introduction of various substituents on the fluorophenyl ring.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, Ethyl (2-cyano-4-(2-t-butylamino-1-hydroxyethyl)-6-fluorophenyl)carbamate hydrochloride can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine
In medicine, this compound may serve as a lead compound for the development of new pharmaceuticals. Its structural features suggest potential activity as a beta-adrenergic receptor agonist or antagonist, which could be explored for treating cardiovascular diseases.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and advanced materials. Its unique properties might be exploited in the development of new polymers or as a precursor for high-performance coatings.
作用機序
The mechanism of action of Ethyl (2-cyano-4-(2-t-butylamino-1-hydroxyethyl)-6-fluorophenyl)carbamate hydrochloride would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with beta-adrenergic receptors, modulating their activity through agonistic or antagonistic effects. The molecular targets and pathways involved would include the adrenergic signaling pathway, influencing heart rate, blood pressure, and other physiological responses.
類似化合物との比較
Similar Compounds
Propranolol: A non-selective beta-adrenergic receptor antagonist.
Atenolol: A selective beta-1 adrenergic receptor antagonist.
Metoprolol: Another selective beta-1 adrenergic receptor antagonist.
Uniqueness
Ethyl (2-cyano-4-(2-t-butylamino-1-hydroxyethyl)-6-fluorophenyl)carbamate hydrochloride is unique due to its combination of functional groups, which provide a distinct profile of chemical reactivity and biological activity. Unlike propranolol, atenolol, and metoprolol, this compound features a cyano group and a fluorophenyl ring, which may confer different pharmacokinetic and pharmacodynamic properties.
特性
CAS番号 |
68285-08-5 |
|---|---|
分子式 |
C16H23ClFN3O3 |
分子量 |
359.82 g/mol |
IUPAC名 |
ethyl N-[4-[2-(tert-butylamino)-1-hydroxyethyl]-2-cyano-6-fluorophenyl]carbamate;hydrochloride |
InChI |
InChI=1S/C16H22FN3O3.ClH/c1-5-23-15(22)20-14-11(8-18)6-10(7-12(14)17)13(21)9-19-16(2,3)4;/h6-7,13,19,21H,5,9H2,1-4H3,(H,20,22);1H |
InChIキー |
SPJRKSPZCWTNEA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=C(C=C(C=C1F)C(CNC(C)(C)C)O)C#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


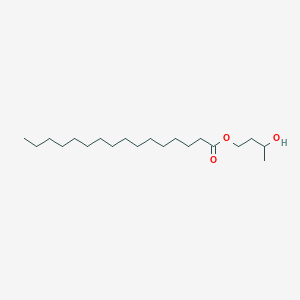


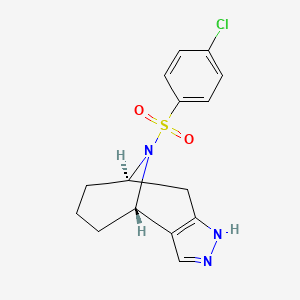
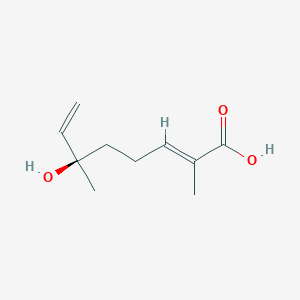
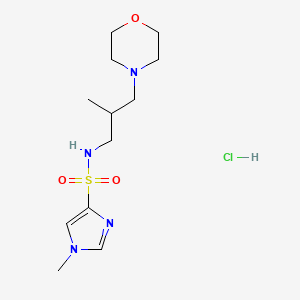

![N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12776338.png)
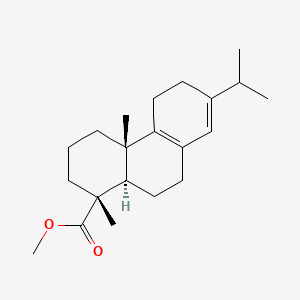


![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)


